

Spectroscopic validation of 4-Ethoxybenzoic acid's chemical structure.

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Compound of Interest

Compound Name: 4-Ethoxybenzoic acid

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Spectroscopic Validation of 4-Ethoxybenzoic Acid: A Comparative Guide

This guide provides a comprehensive spectroscopic validation of the chemical structure of **4-ethoxybenzoic acid**, presenting a comparative analysis with structurally related benzoic acid derivatives. The objective is to offer researchers, scientists, and drug development professionals a detailed reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-ethoxybenzoic acid** and two common alternatives: 4-methoxybenzoic acid and 4-hydroxybenzoic acid. This comparative approach facilitates the clear identification and differentiation of these compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)



Assignment	4-Ethoxybenzoic Acid	4-Methoxybenzoic Acid	4-Hydroxybenzoic Acid
-COOH	~11-13 (broad s)	~12.7 (broad s)[1]	~12.5 (broad s)
Ar-H (ortho to -COOH)	7.95 (d, J=8.8 Hz)	7.93 (d)[1]	7.88 (d, J=8.7 Hz)
Ar-H (ortho to -OR)	6.93 (d, J=8.8 Hz)	7.03 (d)[1]	6.88 (d, J=8.7 Hz)
-OCH ₂ CH ₃	4.11 (q, J=7.0 Hz)	-	-
-OCH₃	-	3.84[1]	-
-OCH ₂ CH ₃	1.42 (t, J=7.0 Hz)	-	-
-ОН	-	-	~10.2 (broad s)

Note: Chemical shifts for the acidic proton (-COOH) are concentration and solvent dependent and often appear as a broad singlet.

Table 2: 13C NMR Spectral Data (Chemical Shifts in ppm)

Assignment	4-Ethoxybenzoic Acid	4-Methoxybenzoic Acid	4-Hydroxybenzoic Acid
C=O	~167	167.5[1]	~168
Ar-C (ipso, attached to -COOH)	~123	123.5[1]	~122
Ar-C (ortho to -COOH)	~132	131.5[1]	~132
Ar-C (ortho to -OR)	~114	114.1[1]	~116
Ar-C (ipso, attached to -OR)	~163	163.2[1]	~161
-OCH ₂ CH ₃	~64	-	-
-OCH₃	-	55.8[1]	-
-OCH₂CH₃	~15	-	-



Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode	4-Ethoxybenzoic Acid	4-Methoxybenzoic Acid	4-Hydroxybenzoic Acid
O-H stretch (Carboxylic acid)	2500-3300 (broad)	2500-3300 (broad)[1]	2500-3300 (broad)
C-H stretch (Aromatic)	3000-3100	3000-3100[1]	3000-3100
C-H stretch (Aliphatic)	2850-3000	2840-2960[1]	-
C=O stretch (Carboxylic acid)	~1680	1680-1710[1]	~1673[2]
C=C stretch (Aromatic)	~1605, 1575, 1510	1605, 1575, 1510[1]	~1600, 1590
C-O stretch (Ether/Phenol)	~1250, ~1170	1250-1300, 1025- 1150[1]	~1240
O-H bend (Carboxylic acid)	920-950 (broad)	920-950 (broad)[1]	920-950 (broad)

Table 4: Mass Spectrometry Data (m/z values for major

fragments)

Compound	Molecular Ion (M+)	Key Fragment Ions
4-Ethoxybenzoic Acid	166[3][4]	138, 121, 93, 65
4-Methoxybenzoic Acid	152[5]	135, 107, 77
4-Hydroxybenzoic Acid	138[2]	121, 93, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[₆]
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard one-pulse sequence was utilized. Key parameters included
 a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
 covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 15 seconds.
- 13C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method): A small amount of the solid sample was placed directly
 onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Pressure
 was applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.
- Data Acquisition: Spectra were typically collected in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum displays the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction (GC-MS): For volatile compounds like the benzoic acid derivatives, Gas
 Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] A dilute solution of
 the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was injected into



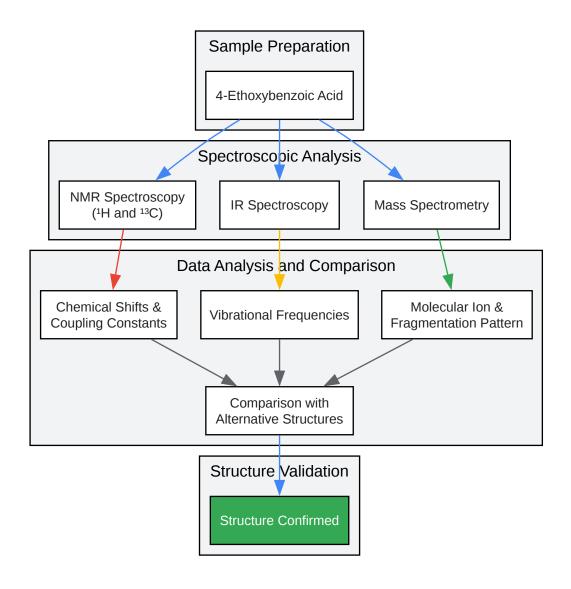
the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer.

- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[1]
- Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum was recorded, showing the relative abundance of different fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **4-ethoxybenzoic acid**'s chemical structure.





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Caption: Workflow for Spectroscopic Validation of 4-Ethoxybenzoic Acid.

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